

An In-depth Technical Guide to Dodecyltrimethylammonium Bromide (DTAB)

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Compound of Interest

Compound Name: *Dodecyltrimethylammonium
bromide*

Cat. No.: *B133476*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Dodecyltrimethylammonium bromide** (DTAB), a cationic surfactant widely utilized in research and development. It covers its fundamental physicochemical properties, key applications, and detailed experimental protocols.

Core Physicochemical Properties

Dodecyltrimethylammonium bromide is a quaternary ammonium salt that functions as a versatile surfactant.^{[1][2]} Its amphiphilic nature, consisting of a hydrophobic dodecyl tail and a hydrophilic trimethylammonium headgroup, allows it to reduce surface tension and form micelles in solution.^[2]

Table 1: Physicochemical Data for **Dodecyltrimethylammonium Bromide**

Property	Value	References
Molecular Formula	C ₁₅ H ₃₄ BrN (also written as C ₁₅ H ₃₄ N·Br)	[1][3][4][5]
Molecular Weight	308.34 g/mol	[1][3][5]
CAS Number	1119-94-4	[1][4][5][6]
Appearance	White to off-white solid powder or crystals	[1][4][7]
Melting Point	246 °C (decomposes)	[1][7]
Critical Micelle Concentration (CMC)	15.7 mM in water; 8.1 mM in PBS (pH 7.4)	[6]
Synonyms	DTAB, Laurtrimonium bromide, Lauryltrimethylammonium bromide, C12TAB	[2][3][5][6]
Solubility	Soluble in water and ethanol	[1][2][7]

Applications in Research and Drug Development

DTAB's utility spans multiple scientific domains due to its surfactant and antimicrobial properties.

- **Proteomics and Cell Biology:** DTAB is extensively used for solubilizing proteins, particularly membrane-bound proteins, making them accessible for analysis and characterization. It is a key component in cell lysis buffers, where it disrupts cell membranes to release intracellular contents for downstream applications like enzyme assays and DNA extraction.
- **DNA Interaction:** As a cationic surfactant, DTAB interacts with the negatively charged phosphate backbone of DNA. This interaction can alter the mechanical properties of DNA and is leveraged in DNA extraction and purification protocols.[1][6]
- **Drug Delivery:** In pharmaceutical sciences, DTAB's ability to form micelles above its CMC is explored for the encapsulation and delivery of hydrophobic drugs. The micelles create a

nano-environment that can improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.

- Antimicrobial Agent: DTAB exhibits antimicrobial properties and is effective against certain bacteria, such as *Listeria monocytogenes* (MIC = 120 mg/L).[2][6] This makes it useful in the formulation of disinfectants and antiseptics.[2]

Experimental Protocols

The following are generalized methodologies for common applications of DTAB in a laboratory setting. Researchers should optimize these protocols for their specific experimental systems.

This protocol outlines a general procedure for extracting membrane proteins using a DTAB-based lysis buffer.

- Buffer Preparation: Prepare a lysis buffer containing 2% (w/v) DTAB, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and a protease inhibitor cocktail. Ensure all components are fully dissolved. Store at 4°C.
- Cell Harvesting: Aspirate the culture medium from a confluent plate of cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Cell Lysis: Add an appropriate volume of ice-cold DTAB lysis buffer to the cell plate (e.g., 500 μ L for a 10 cm dish). Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to facilitate membrane disruption and protein solubilization.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
- Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new, pre-chilled tube.
- Downstream Analysis: The protein extract is now ready for quantification (e.g., via BCA assay) and subsequent analysis by methods such as SDS-PAGE, Western blotting, or

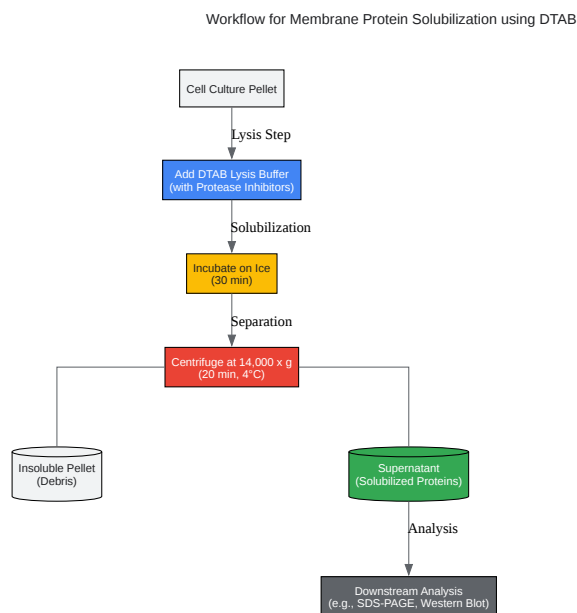
immunoprecipitation.

This protocol describes the formation of DTAB micelles for the purpose of solubilizing a hydrophobic compound.

- **DTAB Solution Preparation:** Prepare a stock solution of DTAB in an aqueous buffer (e.g., deionized water or PBS) at a concentration at least 10-fold higher than its CMC (e.g., 160 mM in water). Ensure the DTAB is completely dissolved.
- **Compound Addition:** Prepare a stock solution of the hydrophobic compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
- **Micelle Formation and Encapsulation:** While vigorously stirring the DTAB solution, add the hydrophobic compound stock solution dropwise. The final concentration of the organic solvent should be kept low (typically <1%) to avoid disrupting micelle formation.
- **Equilibration:** Allow the mixture to stir for 2-4 hours at room temperature to ensure the complete encapsulation of the compound within the DTAB micelles. The solution should become clear as the compound is solubilized.
- **Solvent Removal (Optional):** If necessary, the residual organic solvent can be removed by dialysis against the aqueous buffer.
- **Characterization:** The resulting micellar solution can be characterized for particle size and drug-loading efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy.

Visualized Workflow and Logical Diagrams

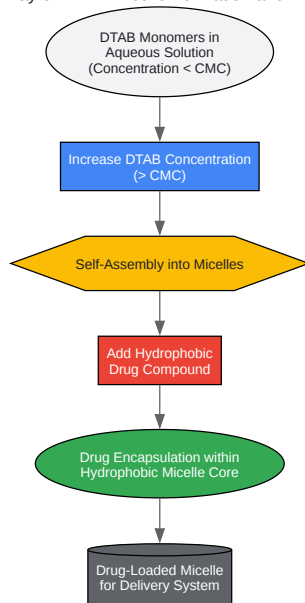
The following diagrams illustrate key processes involving DTAB.



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Caption: A logical workflow for the extraction and analysis of membrane proteins using DTAB.

Conceptual Pathway of DTAB Micelle Formation and Drug Encapsulation



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Caption: The process of micelle formation and drug encapsulation using DTAB.

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